

Application Notes and Protocols for Super-Resolution Microscopy using Sulfo-Cy5-Tetrazine

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Compound of Interest

Compound Name: Sulfo-Cy5-tetrazine

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This document provides detailed application notes and experimental protocols for the use of **Sulfo-Cy5-tetrazine** in super-resolution microscopy. **Sulfo-Cy5-tetrazine** is a water-soluble, far-red fluorescent dye that is ideal for advanced imaging techniques due to its high photostability, bright fluorescence, and utility in bioorthogonal labeling schemes.^[1] These protocols focus on the application of **Sulfo-Cy5-tetrazine** in stochastic optical reconstruction microscopy (STORM), a single-molecule localization technique that achieves nanoscale resolution.

Introduction to Sulfo-Cy5-Tetrazine in Super-Resolution Microscopy

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.^[2] Bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO), offers a highly specific and efficient method for labeling biological molecules with small, bright fluorophores.^{[3][4]}

Sulfo-Cy5-tetrazine is particularly well-suited for these applications. Its reaction with a TCO-modified target is rapid and forms a stable covalent bond without the need for a copper catalyst.^[4] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the

fluorescence of the dye is quenched by the tetrazine moiety and significantly increases upon reaction with a dienophile like TCO.[5][6][7] This property reduces background fluorescence from unreacted probes, enhancing the signal-to-noise ratio, which is critical for single-molecule localization microscopy.[5][6]

Key Features of Sulfo-Cy5-Tetrazine:

- **High Water Solubility:** The sulfo- group ensures good solubility in aqueous buffers, which is ideal for biological experiments.[1][3]
- **Far-Red Emission:** With an emission maximum around 662-671 nm, it minimizes cellular autofluorescence and allows for deep-tissue imaging.[1][4]
- **High Photostability:** Essential for the multiple imaging cycles required in STORM.[1]
- **Bioorthogonal Reactivity:** Enables specific labeling of target molecules in complex biological environments.[3][8]
- **Fluorogenicity:** The increase in fluorescence upon reaction reduces background and can eliminate the need for washing steps.[5][6]

Quantitative Data

The following tables summarize the key properties of **Sulfo-Cy5-tetrazine** for its application in super-resolution microscopy.

Property	Value	Reference
Excitation Maximum	~646 - 649 nm	[1][4]
Emission Maximum	~662 - 671 nm	[1][4]
Molar Extinction Coeff.	250,000 cm ⁻¹ M ⁻¹	[4]
Solubility	Water, DMSO, DMF	[4]
Storage Conditions	-20°C in the dark, desiccated	[3]

Experimental Protocols

This section provides a detailed protocol for labeling and imaging cellular structures using **Sulfo-Cy5-tetrazine** in conjunction with dSTORM (direct STORM). The protocol is divided into two main stages: bioorthogonal labeling of the target protein and dSTORM imaging.

Part 1: Bioorthogonal Labeling of Target Proteins

This protocol describes the labeling of a target protein that has been genetically engineered to incorporate a TCO-modified non-canonical amino acid (ncAA). This approach ensures site-specific labeling with minimal linkage error.[\[5\]](#)[\[6\]](#)

Materials:

- Cells expressing the TCO-modified target protein
- **Sulfo-Cy5-tetrazine**
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
- Quenching buffer (e.g., 100 mM NH₄Cl or 100 mM glycine in PBS)

Procedure:

- Cell Culture and ncAA Incorporation: Culture cells expressing the target protein with the TCO-modified ncAA according to the specific genetic code expansion system used.[\[6\]](#)
- Labeling:
 - For extracellular targets:
 - Wash the cells twice with PBS.
 - Incubate the cells with 1-5 μ M **Sulfo-Cy5-tetrazine** in cell culture medium for 10-30 minutes at 37°C. Optimal concentration and time should be determined empirically.[\[6\]](#)

- Wash the cells three times with PBS to remove any unbound dye.
- For intracellular targets:
 - Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Quench the fixation reaction with quenching buffer for 5 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Wash the cells twice with PBS.
 - Incubate the cells with 1-5 μM **Sulfo-Cy5-tetrazine** in PBS for 30-60 minutes at room temperature.
 - Wash the cells three times with PBS.
- Post-labeling Fixation (Optional but Recommended for STORM):
 - Post-fix the cells with 4% paraformaldehyde for 10 minutes to ensure the labeled structures are well-preserved.
 - Wash the cells three times with PBS.

Part 2: dSTORM Imaging

This protocol outlines the steps for performing dSTORM on cells labeled with **Sulfo-Cy5-tetrazine**. dSTORM relies on the photoswitching of single fluorophores in a reducing buffer.^[5]

Materials:

- Labeled cells on coverslips
- dSTORM imaging buffer:
 - A base buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM NaCl)

- An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)
- A reducing agent (e.g., 10-100 mM β -mercaptoethanol (BME) or mercaptoethylamine (MEA))
- A super-resolution microscope equipped for STORM

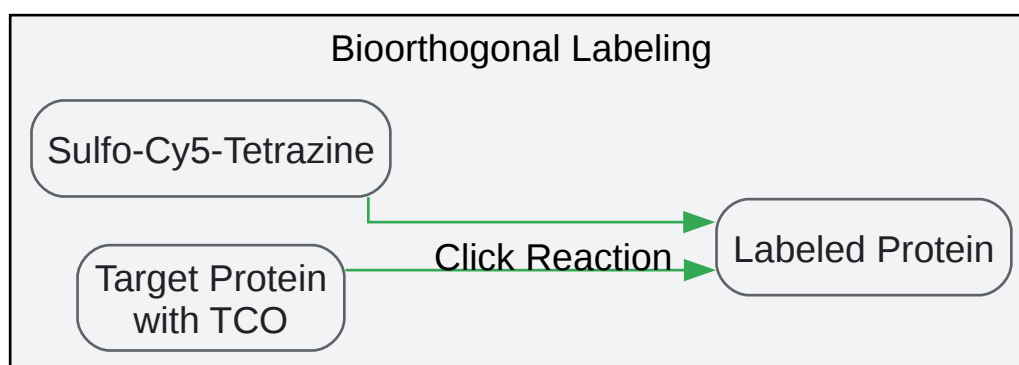
Procedure:

- Prepare the Imaging Buffer: The dSTORM imaging buffer should be prepared fresh before each imaging session. The concentration of the reducing agent will influence the blinking kinetics of the Sulfo-Cy5 dye and should be optimized.
- Mount the Sample: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-entry.
- Microscope Setup:
 - Use a laser line appropriate for Sulfo-Cy5 excitation (e.g., 647 nm).
 - Focus on the sample and find the region of interest.
- Image Acquisition:
 - Illuminate the sample with high laser power to induce the photoswitching of the Sulfo-Cy5 molecules into a dark state.
 - Once most of the fluorophores are in the dark state, reduce the laser power to a level that allows for the stochastic reactivation and imaging of individual molecules.
 - Acquire a time-series of images (typically 10,000-50,000 frames) at a high frame rate. Each frame will capture the emission from a sparse set of individual, well-separated fluorophores.
- Data Analysis:

- Process the acquired image series using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).
- The software will identify and localize the position of each individual fluorophore with high precision by fitting its point spread function (PSF) to a Gaussian function.[2]
- Reconstruct the final super-resolution image by plotting the localized positions of all detected molecules.

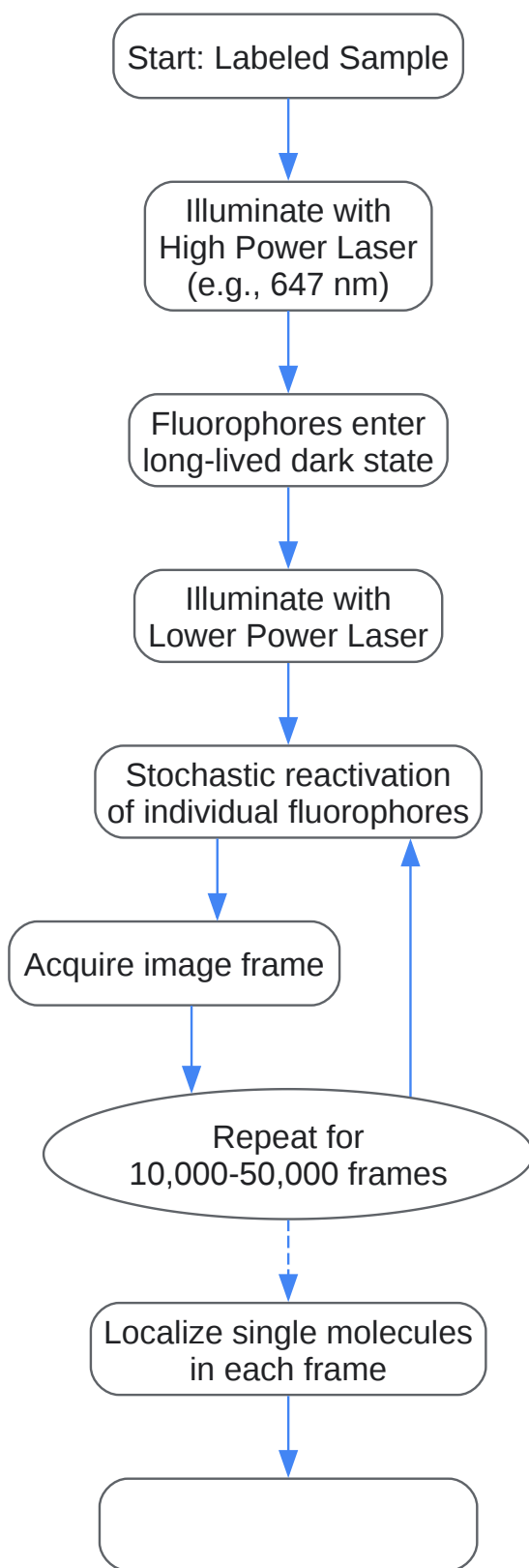
Visualizations

The following diagrams illustrate the key processes involved in using **Sulfo-Cy5-tetrazine** for super-resolution microscopy.



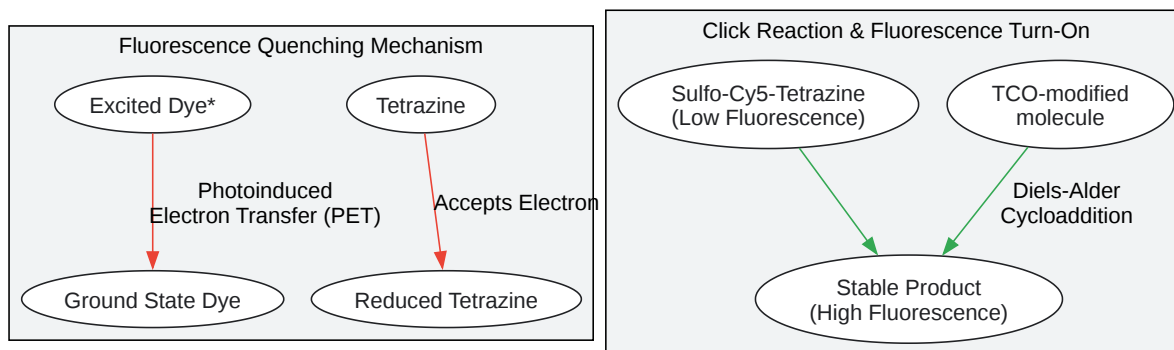
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Caption: Bioorthogonal labeling via click chemistry.



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Caption: dSTORM experimental workflow.



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Caption: Fluorogenic mechanism of **Sulfo-Cy5-tetrazine**.

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